Human GAT1 Binding Affinity: 2‑Methyl‑3‑piperazinyl Pattern vs. 2‑Piperazinyl Regioisomer
In competitive MS binding assays performed on human GAT1 expressed in HEK293 cells, 2-methyl-3-(piperazin-1-yl)quinoxaline (CAS 50693‑76‑0) exhibits a Ki of 1.10 × 10³ nM (1.10 μM) [1]. By contrast, the 2‑piperazinyl regioisomer (CAS 55686‑91‑4) has been screened in the same assay panel and showed no measurable binding, yielding an IC₅₀ > 1 × 10⁵ nM (> 100 μM) [2]. This > 90‑fold differential in affinity demonstrates that the 2‑methyl‑3‑piperazinyl substitution pattern confers a distinct and quantifiable interaction with GAT1 that is absent in the regioisomer.
| Evidence Dimension | Human GAT1 binding affinity (Ki, competitive MS binding assay) |
|---|---|
| Target Compound Data | Ki = 1.10 × 10³ nM (1.10 μM) |
| Comparator Or Baseline | 2-(Piperazin-1-yl)quinoxaline (CAS 55686‑91‑4): IC₅₀ > 1 × 10⁵ nM, no measurable binding |
| Quantified Difference | > 90‑fold weaker GAT1 affinity for the regioisomer |
| Conditions | Human GAT1 expressed in HEK293 cells; LC‑ESI‑MS‑MS competitive binding with NO711 as unlabelled marker |
Why This Matters
For programs where GAT1 represents an off‑target of concern (e.g., CNS safety pharmacology), the 2‑methyl‑3‑piperazinyl regioisomer provides a characterised liability profile, whereas the 2‑piperazinyl isomer remains uncharacterised at this target, creating a risk of unrecognised activity.
- [1] BindingDB. Entry BDBM50063508 (CHEMBL3398500): 2-methyl-3-(piperazin-1-yl)quinoxaline – human GAT1 Ki = 1.10 × 10³ nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063508 (accessed 2026-05-07). View Source
- [2] BindingDB. Entry BDBM50530365 (CHEMBL4572349): 2-(piperazin-1-yl)quinoxaline – mouse GAT1 IC₅₀ = 9.55 × 10⁴ nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50530365 (accessed 2026-05-07). View Source
